molecular formula C23H18N2O2S B290284 2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one

2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one

Cat. No. B290284
M. Wt: 386.5 g/mol
InChI Key: AIQSFMUIYJMCCW-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is also known as OTSA-101 and belongs to the class of quinazoline derivatives. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of OTSA-101 involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. OTSA-101 also activates the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This activation leads to the upregulation of antioxidant and anti-inflammatory genes, which can protect cells from oxidative damage and inflammation.
Biochemical and Physiological Effects:
OTSA-101 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory cytokines. Furthermore, OTSA-101 has been found to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

OTSA-101 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. It also has low toxicity and high selectivity for cancer cells, making it a useful tool for cancer research. However, OTSA-101 has some limitations, including limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy in some assays.

Future Directions

There are several future directions for the research and development of OTSA-101. One potential direction is the optimization of its synthesis method to increase yield and purity. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of OTSA-101 analogs with improved properties and efficacy is another potential direction for future research. Overall, the study of OTSA-101 has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzophenone with 2-bromo-2-phenylacetic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with 4-methylthiophenol and sodium hydride to yield the final product. This synthesis method has been optimized and can yield high purity and yield of the compound.

Scientific Research Applications

OTSA-101 has been studied for its potential applications in scientific research. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo. Furthermore, OTSA-101 has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

3-(3-methylphenyl)-2-phenacylsulfanylquinazolin-4-one

InChI

InChI=1S/C23H18N2O2S/c1-16-8-7-11-18(14-16)25-22(27)19-12-5-6-13-20(19)24-23(25)28-15-21(26)17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI Key

AIQSFMUIYJMCCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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